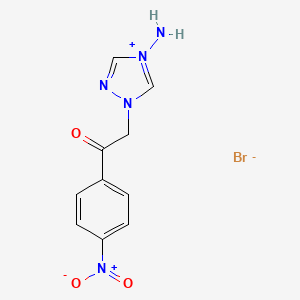![molecular formula C16H14N2S B4916935 4-{[(4-METHYLPHENYL)METHYL]SULFANYL}QUINAZOLINE](/img/structure/B4916935.png)
4-{[(4-METHYLPHENYL)METHYL]SULFANYL}QUINAZOLINE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{[(4-METHYLPHENYL)METHYL]SULFANYL}QUINAZOLINE is a heterocyclic aromatic compound that contains a quinazoline core substituted with a sulfanyl group linked to a 4-methylphenylmethyl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(4-METHYLPHENYL)METHYL]SULFANYL}QUINAZOLINE typically involves the nucleophilic substitution of quinazoline derivatives. One common method includes the reaction of 4-chloroquinazoline with 4-methylphenylmethyl sulfide under basic conditions . The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow reactors and other advanced chemical engineering techniques could be employed to enhance production efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
4-{[(4-METHYLPHENYL)METHYL]SULFANYL}QUINAZOLINE can undergo various chemical reactions, including:
Reduction: The quinazoline ring can be reduced under specific conditions to yield dihydroquinazoline derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quinazoline ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Sodium hydride in DMF for nucleophilic substitution reactions.
Major Products
Oxidation: Sulfoxide and sulfone derivatives.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-{[(4-METHYLPHENYL)METHYL]SULFANYL}QUINAZOLINE has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules and its effects on cellular processes.
Chemical Biology: It serves as a probe to study the function of sulfanyl groups in biological systems.
Industrial Applications: Potential use in the development of new materials with specific chemical properties.
Wirkmechanismus
The mechanism of action of 4-{[(4-METHYLPHENYL)METHYL]SULFANYL}QUINAZOLINE involves its interaction with molecular targets such as enzymes and receptors. The sulfanyl group can form covalent bonds with thiol groups in proteins, leading to inhibition of enzyme activity. The quinazoline core can interact with nucleotide-binding sites, affecting cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-{[(4-METHYLPHENYL)METHYL]SULFINYL}QUINAZOLINE: An oxidized form with a sulfinyl group.
4-{[(4-METHYLPHENYL)METHYL]SULFONYL}QUINAZOLINE: An oxidized form with a sulfonyl group.
4-{[(4-METHYLPHENYL)METHYL]SULFANYL}BENZIMIDAZOLE: A structurally similar compound with a benzimidazole core.
Uniqueness
4-{[(4-METHYLPHENYL)METHYL]SULFANYL}QUINAZOLINE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the sulfanyl group linked to a 4-methylphenylmethyl moiety provides unique reactivity and potential for diverse applications in medicinal chemistry and material science .
Eigenschaften
IUPAC Name |
4-[(4-methylphenyl)methylsulfanyl]quinazoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2S/c1-12-6-8-13(9-7-12)10-19-16-14-4-2-3-5-15(14)17-11-18-16/h2-9,11H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASJHYRFMIAWWIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NC=NC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(2-chlorophenyl)-4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B4916852.png)

![3,5-DICHLORO-2-(3-METHYLBENZAMIDO)-N-[3-(TRIFLUOROMETHYL)PHENYL]BENZAMIDE](/img/structure/B4916864.png)
![N-(2-fluorophenyl)-2-(7-methyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)acetamide](/img/structure/B4916881.png)
![5-{2-[2-(2-chlorophenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4916888.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N-[2-(cyclohex-1-en-1-yl)ethyl]-N~2~-(2-fluorobenzyl)glycinamide](/img/structure/B4916893.png)
![N-(4-acetylphenyl)-4-[5-(1,3-benzodioxol-5-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide](/img/structure/B4916896.png)
![N-CYCLOHEXYL-N'-[1-(4-METHOXYBENZYL)-4-PIPERIDYL]UREA](/img/structure/B4916899.png)
![[1-(4-ethylphenyl)-1H-1,2,3-triazol-5-yl]acetic acid](/img/structure/B4916901.png)
![1-[3-(4-ethylphenoxy)propyl]pyrrolidine](/img/structure/B4916908.png)
![2-amino-4-(4-ethylphenyl)-7-methyl-5-oxo-4H-pyrano[3,2-c]pyran-3-carbonitrile](/img/structure/B4916921.png)
![5-[3-(4-ethylphenoxy)propyliminomethyl]-6-hydroxy-1H-pyrimidine-2,4-dione](/img/structure/B4916929.png)
![1-(3-chlorophenyl)-4-[1-(2-phenylethyl)-4-piperidinyl]piperazine](/img/structure/B4916937.png)
![3-(4-chlorophenyl)-5-methyl-N-(propan-2-yl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B4916956.png)
